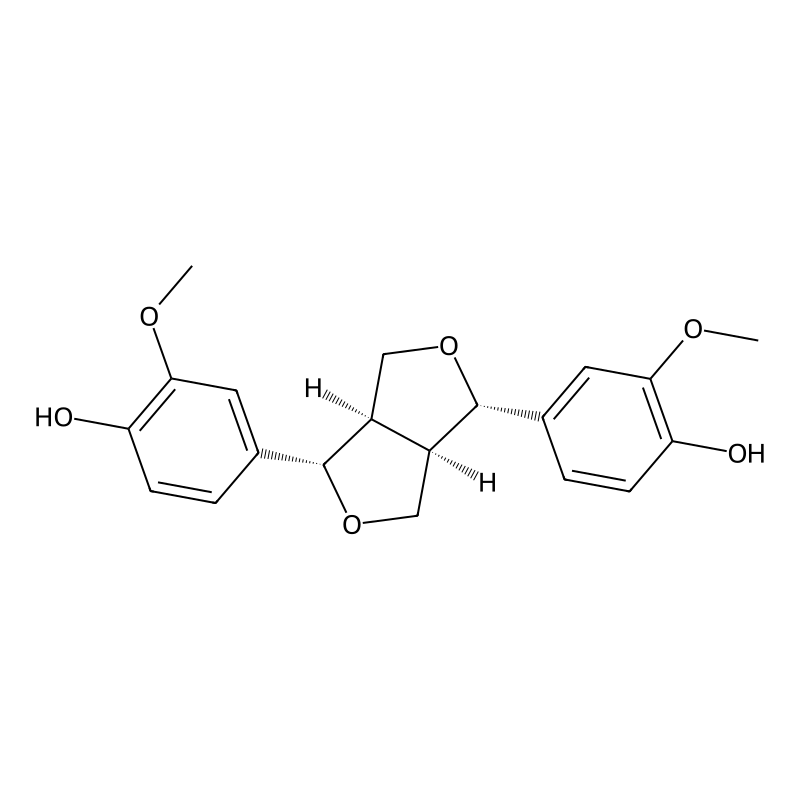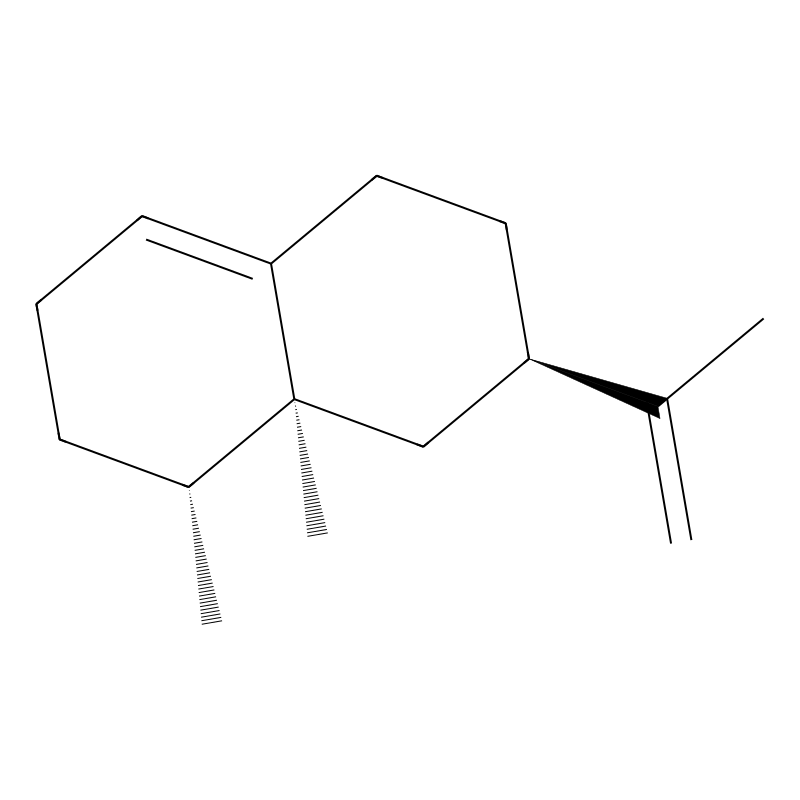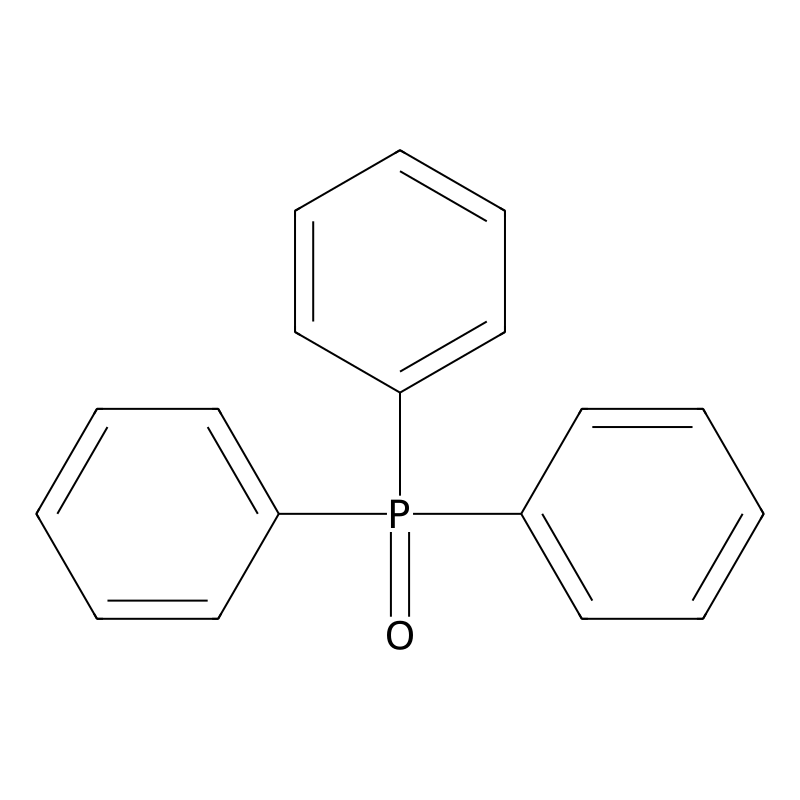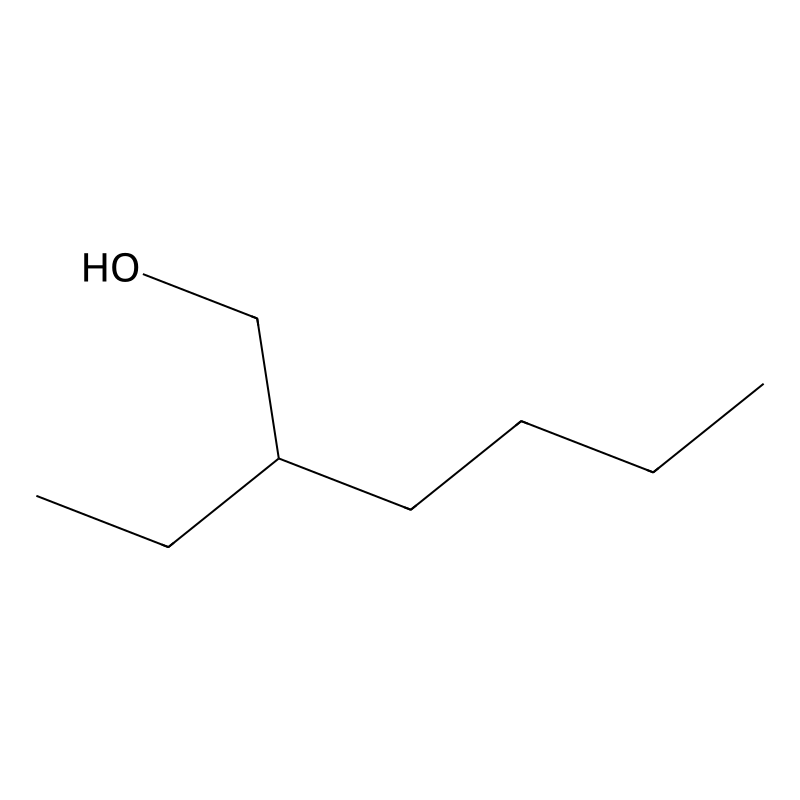Food & Cosmetic Component Standards
CAS No.:487-36-5
Molecular Formula:C20H22O6
Molecular Weight:358.4 g/mol
Availability:
In Stock
CAS No.:303-98-0
Molecular Formula:C59H90O4
Molecular Weight:863.3 g/mol
Availability:
In Stock
CAS No.:4630-07-3
Molecular Formula:C15H24
Molecular Weight:204.35 g/mol
Availability:
In Stock
CAS No.:1634-04-4
Molecular Formula:(CH3)3COCH3
C5H12O
C5H12O
C5H12O
C5H12O
Molecular Weight:88.15 g/mol
Availability:
In Stock
CAS No.:791-28-6
Molecular Formula:C18H15OP
Molecular Weight:278.3 g/mol
Availability:
In Stock
CAS No.:104-76-7
Molecular Formula:C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
Molecular Weight:130.23 g/mol
Availability:
In Stock





